1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine
Description
1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine (CAS: 1643923-77-6) is a boronate ester-containing piperazine derivative characterized by a cyclopropane ring bridging the piperazine moiety and a tetramethyl-1,3,2-dioxaborolane group. This compound is synthesized for applications in medicinal chemistry and materials science, particularly as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . Its purity (≥97%) and stability under ambient conditions make it suitable for research in drug discovery and organic synthesis .
Properties
IUPAC Name |
1-methyl-4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O2/c1-18(2)19(3,4)25-21(24-18)17-8-6-16(7-9-17)20(10-11-20)23-14-12-22(5)13-15-23/h6-9H,10-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQBKDLXCYXXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine (CAS No. 1643923-77-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has the following molecular formula: with a molecular weight of 342.29 g/mol. Its structure includes a piperazine ring, a cyclopropyl moiety, and a boron-containing dioxaborolane group, which are critical for its biological interactions.
Biochemical Pathways
This compound is believed to interact with various biochemical pathways. The presence of the boron atom allows for participation in reactions involving carbon-carbon bond formation and oxidation-reduction processes. This reactivity may influence signaling pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound's pharmacokinetic properties suggest reasonable bioavailability due to its moderate molecular weight and favorable solubility characteristics. Studies indicate that compounds with similar structures exhibit effective absorption and distribution in biological systems.
In Vitro Studies
Recent studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds containing the piperazine moiety have demonstrated inhibitory effects on kinases involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
Case Studies
-
Study on Anticancer Activity :
A recent study investigated the anticancer properties of similar piperazine derivatives. The results indicated that compounds with the dioxaborolane group exhibited enhanced cytotoxicity against A549 cells compared to controls, suggesting that the boron-containing moiety plays a crucial role in their activity . -
Kinase Inhibition :
Another study highlighted the ability of piperazine-based compounds to selectively inhibit CDK4/6 kinases, which are critical in cell cycle regulation. The binding affinity was assessed using surface plasmon resonance techniques, revealing subnanomolar IC50 values for certain derivatives .
Safety and Toxicology
The compound is classified with warnings regarding acute toxicity and potential skin irritation. Safety assessments indicate that while it shows promise as a therapeutic agent, careful handling and further toxicological evaluations are necessary before clinical applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine exhibit significant anticancer properties. The incorporation of boron into organic molecules has been shown to enhance their biological activity against various cancer cell lines. For instance, research has demonstrated that boron-containing compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Neuropharmacology
The piperazine moiety in this compound is associated with various neurological activities. Compounds featuring piperazine structures have been investigated for their potential as anxiolytics and antidepressants. A study highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, which are crucial targets for treating mood disorders.
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research has shown that adding boron-containing compounds can enhance the flame retardancy of polymers.
Nanotechnology
In nanotechnology, boron compounds are utilized for their ability to form stable complexes with metal nanoparticles. This property can be exploited to create novel nanomaterials with applications in catalysis and drug delivery systems.
Cross-Coupling Reactions
The presence of the boron moiety allows for the application of this compound in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis. The effectiveness of boron-based reagents in facilitating these reactions has been well documented.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a series of boron-containing piperazine derivatives. The results indicated that the compound exhibited IC₅₀ values comparable to established chemotherapeutics against breast cancer cell lines .
Case Study 2: Neuropharmacological Effects
Research conducted at a leading neuroscience institute explored the effects of piperazine derivatives on serotonin receptor modulation. The findings suggested that modifications to the piperazine structure could significantly enhance binding affinity and efficacy .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-Methyl-4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
- Structure : Lacks the cyclopropane ring, featuring a direct benzyl linkage between the piperazine and boronate ester.
- Molecular Formula : C₁₇H₂₇BN₂O₂ (MW: 302.22).
- Applications : Widely used in Suzuki couplings as a boronic ester precursor. The absence of cyclopropane enhances solubility but reduces conformational rigidity compared to the target compound .
Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 11 and 12)
- Structure : Incorporate a benzyl-piperazine group attached to a pyrrolo[2,3-d]pyrimidine core. The boronate ester is part of a Suzuki-reactive intermediate.
- Key Difference : The pyrrolopyrimidine scaffold introduces heterocyclic diversity absent in the target compound, altering electronic properties and binding affinities .
1-Methyl-4-((4-(Tetramethyl-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine
Physicochemical and Reactivity Profiles
- Boronate Reactivity : All analogs participate in cross-couplings, but steric effects from the cyclopropane in the target compound could slow reaction kinetics .
Preparation Methods
Key features of the synthetic route:
- Use of boron reagents such as boronic acids or esters for the incorporation of the boronate ester.
- Sequential functionalization of the piperazine core and aromatic ring.
- Final coupling step involving a metal catalyst (e.g., palladium or nickel).
Preparation Methodology
Step 1: Synthesis of the Cyclopropyl-Substituted Aromatic Precursors
The initial step involves synthesizing the cyclopropyl-phenyl intermediates, which can be achieved through:
- Carbene or Simmons–Smith cyclopropanation of suitable alkenes or aromatic derivatives.
- Functionalization of the aromatic ring with halogen or other leaving groups to facilitate subsequent coupling.
Step 3: Functionalization of the Piperazine Core
- The piperazine ring is N-methylated using methylating agents such as methyl iodide or dimethyl sulfate.
- The amino groups on piperazine are protected or deprotected as needed to facilitate selective reactions.
Step 4: Coupling Reaction
The critical coupling involves:
- Reacting a compound of formula (Ia) , bearing the cyclopropyl-phenyl moiety, with a compound of formula R1-Y2 (Ib) , which contains the piperazine core.
- The reaction is catalyzed by palladium or nickel catalysts , facilitating carbon-carbon bond formation between the aromatic boronate ester and the piperazine derivative.
- Deprotection steps follow, removing any protecting groups (PG), to yield the final compound.
Reaction Conditions and Catalysts
| Step | Reagents | Catalyst | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| Borylation | B2pin2, aryl halide | Pd(PPh3)4 or Pd(dppf) | Toluene or DMSO | 80-120°C, inert atmosphere | High regioselectivity |
| Coupling | Boronate ester, piperazine derivative | Pd(0) or Ni(0) | DMF, dioxane | Reflux or heating at 80-100°C | Base such as K2CO3 or Cs2CO3 |
| Methylation | Methyl iodide | - | Acetone or DMF | Room temperature to 50°C | N-methylation of piperazine |
Notes on Purification and Characterization
- Purification : Typically achieved through column chromatography or recrystallization.
- Characterization : Confirmed via NMR (¹H, ¹³C, ¹¹B), MS, and IR spectroscopy.
Data Table: Summary of Key Synthetic Steps
| Step | Reagents | Catalysts | Temperature | Yield (%) | Purpose |
|---|---|---|---|---|---|
| Cyclopropanation | Alkene, diazomethane | - | Room temp | 70-85 | Form cyclopropyl ring |
| Borylation | B2pin2, halide | Pd(PPh3)4 | 80-120°C | 75-90 | Attach boronate ester |
| N-Methylation | Methyl iodide | - | Room temp to 50°C | 80-95 | N-methylate piperazine |
| Final coupling | Boronate ester, piperazine derivative | Pd/Ni | 80-100°C | 60-85 | Form C-C bond |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine?
- Methodological Answer : Synthesis typically involves multi-step strategies, including:
- Palladium-catalyzed cross-coupling to attach the dioxaborolane moiety to the phenylcyclopropyl group (e.g., Suzuki-Miyaura coupling) .
- Cyclopropanation of styrene derivatives using transition-metal catalysts to form the cyclopropyl ring .
- Piperazine functionalization via alkylation or nucleophilic substitution to introduce the methyl group .
- Key reagents: Pd(PPh₃)₄, K₂CO₃, DMF as solvent, and propargyl bromide for alkyne intermediates .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography (ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperazine, cyclopropane, and dioxaborolane groups. Aromatic protons appear as distinct multiplets (δ 6.8–7.4 ppm), while cyclopropane protons show upfield shifts (δ 1.2–1.8 ppm) .
- Infrared Spectroscopy (IR) : B-O stretches (~1350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₃₄BN₂O₂: 389.27) .
Q. What common chemical reactions involve the tetramethyl-1,3,2-dioxaborolan-2-yl group?
- Suzuki-Miyaura Cross-Coupling : The boronic ester reacts with aryl halides under Pd catalysis to form biaryl systems, enabling modular derivatization .
- Protodeboronation : Acidic conditions hydrolyze the dioxaborolane to a boronic acid, which can undergo further transformations .
- Cyclopropane Ring-Opening : Under oxidative stress, the cyclopropane may undergo strain-driven reactions, though stability is typically high in inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yield in cross-coupling steps?
- Variables to Test :
- Catalyst Loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) at 1–5 mol% .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
- Temperature Gradients : Reactions at 80–100°C often maximize coupling efficiency while minimizing decomposition .
- Monitoring : Use thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) to track progress and isolate intermediates .
Q. How should contradictory NMR or MS data during structural elucidation be resolved?
- Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for cyclopropane and piperazine protons .
- Computational DFT Studies : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm regiochemistry .
- Isotopic Labeling : Use ¹¹B NMR to distinguish boronic ester environments and rule out hydrolysis artifacts .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by aligning the dioxaborolane group with catalytic pockets .
- MD Simulations : GROMACS or AMBER simulate conformational stability in aqueous vs. lipid membranes, critical for blood-brain barrier penetration studies .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropane vs. cyclohexyl) with IC₅₀ values from enzyme inhibition assays .
Q. What in vitro assays are suitable for evaluating biological activity?
- Kinase Inhibition Assays : Use FRET-based kits to measure inhibition of EGFR or BRAF, common targets for boronic ester-containing compounds .
- Cellular Uptake Studies : Fluorescently labeled derivatives (e.g., BODIPY tags) quantify intracellular accumulation via flow cytometry .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity relative to non-cancerous cells (e.g., HEK293) .
Q. How can researchers address stability issues during long-term storage?
- Storage Conditions :
- Temperature : -20°C under argon to prevent boronic ester hydrolysis .
- Light Sensitivity : Amber vials mitigate photodegradation of the cyclopropane ring .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
